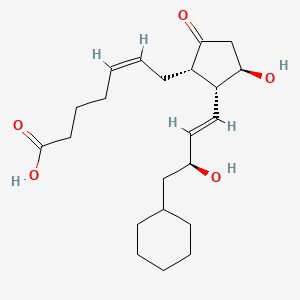

8-iso-16-cyclohexyl-tetranor Prostaglandin E2

Description

Properties

IUPAC Name |

(Z)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,6,12-13,16-19,21,23,25H,2-5,7-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYOVLOAXIHCDB-SSPFYIBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@H]2C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of 8-iso Prostaglandin E2 (8-iso PGE2). As of this writing, there are no published studies on the specific pharmacological properties of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2.[1][2][3][4] Therefore, this guide focuses on the well-characterized mechanism of action of its parent compound, Prostaglandin E2 (PGE2), and its interaction with the four E-type prostanoid (EP) receptors. It is presumed that 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 will interact with these same receptors, though its specific affinity, selectivity, and efficacy remain uncharacterized.

Introduction to Prostaglandin E2 Signaling

Prostaglandin E2 (PGE2) is a principal prostanoid, a class of bioactive lipids derived from arachidonic acid through the cyclooxygenase (COX) pathway. It is a critical local mediator involved in a vast array of physiological and pathophysiological processes, including inflammation, pain, fever, immune responses, and cancer progression. The diverse biological activities of PGE2 are mediated by its interaction with a family of four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[5][6] These receptors, upon activation by PGE2, couple to different intracellular G proteins, initiating distinct downstream signaling cascades that ultimately determine the cellular response.[6][7] Understanding these pathways is fundamental for the development of targeted therapeutics that can modulate specific aspects of PGE2 signaling. This guide details the core signaling mechanisms of each EP receptor subtype, providing a foundational framework for investigating novel analogs like 8-iso-16-cyclohexyl-tetranor Prostaglandin E2.

Prostaglandin E2 Receptor Signaling Pathways

The four EP receptor subtypes are distinguished by their differential coupling to G proteins and the subsequent second messenger systems they activate.[6][7]

EP1 Receptor Signaling

The EP1 receptor is primarily coupled to the Gq family of G proteins.[8][3][6][7] Ligand binding initiates a cascade that leads to an increase in intracellular calcium levels.

Mechanism:

-

Gq Activation: PGE2 binding to the EP1 receptor activates the associated Gαq subunit.

-

PLC Activation: Gαq stimulates the enzyme phospholipase C (PLC).[3][6][7]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6][7]

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][6][9]

-

PKC Activation: The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response, often contractile in nature.[8][6][7][9]

EP2 Receptor Signaling

The EP2 receptor couples to the stimulatory Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][5][10]

Mechanism:

-

Gs Activation: PGE2 binding to the EP2 receptor activates the Gαs subunit.

-

Adenylyl Cyclase Activation: Gαs stimulates the membrane-bound enzyme adenylyl cyclase (AC).[5]

-

cAMP Production: AC catalyzes the conversion of ATP to cAMP.[4][5][10]

-

PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).[4][5]

-

Downstream Effects: PKA phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), to mediate cellular responses such as smooth muscle relaxation and modulation of inflammation.[4][5] The EP2 receptor can also activate the β-catenin pathway.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, ONO-DI-004, ONO-8711 or ONO-8713 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin EP4 receptor agonist protects against acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharm.emory.edu [pharm.emory.edu]

Uncharted Territory: The Biological Activity of 8-iso-16-cyclohexyl-tetranor PGE2 Remains Undefined

A comprehensive review of available scientific literature reveals a significant finding: there are no published studies detailing the pharmacological properties, biological activity, or mechanism of action of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 (PGE2). This synthetic analog of 8-iso-prostaglandin E2, a member of the isoprostane family of compounds generated during lipid peroxidation, is commercially available for research purposes.[1][2][3][4][5] However, its specific interactions with biological systems have yet to be publicly documented.

While this technical guide cannot provide specific quantitative data or detailed experimental protocols for 8-iso-16-cyclohexyl-tetranor PGE2 due to the absence of research, this document will provide a foundational understanding of the broader context in which this molecule exists. This includes an overview of prostaglandin E2, its receptors, and associated signaling pathways, which would be the likely starting point for any future investigation into the activity of this specific analog.

Prostaglandin E2 and its Receptors: A Primer

Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from the metabolism of arachidonic acid.[6][7] It plays a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and tissue repair.[6][7] The diverse effects of PGE2 are mediated through its interaction with a family of G-protein coupled receptors (GPCRs) known as EP receptors.[8][9][10] There are four subtypes of the EP receptor: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways.[9][10]

-

EP1 Receptor: Activation of the EP1 receptor typically leads to an increase in intracellular calcium concentrations, often resulting in smooth muscle contraction.[7][10]

-

EP2 and EP4 Receptors: These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][10] This often results in smooth muscle relaxation and vasodilation.[7][10]

-

EP3 Receptor: The EP3 receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[7] It can also couple to other G proteins, leading to more complex signaling outcomes.

The specific biological response to PGE2 is therefore highly dependent on the expression pattern of these receptor subtypes in different tissues and cell types.

Potential Avenues for Research

Given that 8-iso-16-cyclohexyl-tetranor PGE2 is an analog of a PGE2 isoprostane, initial research would likely focus on its potential to bind and activate one or more of the EP receptors. The structural modifications, namely the "8-iso" configuration and the "16-cyclohexyl-tetranor" side chain, would be key determinants of its binding affinity and efficacy compared to endogenous PGE2 and other synthetic analogs.

Hypothetical Experimental Workflow

Should research on this compound commence, a logical experimental workflow would be as follows:

Caption: A potential experimental workflow for characterizing the biological activity of a novel prostaglandin analog.

The Prostaglandin Synthesis Pathway

The synthesis of prostaglandins like PGE2 is a well-characterized enzymatic cascade. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 serves as a precursor for the synthesis of various prostanoids, including PGE2, which is formed by the action of prostaglandin E synthases.[11]

Caption: Simplified biosynthesis pathway of Prostaglandin E2 from membrane phospholipids.

Conclusion

References

- 1. targetmol.cn [targetmol.cn]

- 2. caymanchem.com [caymanchem.com]

- 3. amsbio.com [amsbio.com]

- 4. scbt.com [scbt.com]

- 5. netascientific.com [netascientific.com]

- 6. benchchem.com [benchchem.com]

- 7. Prostaglandin E2 - Wikipedia [en.wikipedia.org]

- 8. What are Prostanoid receptor agonists and how do they work? [synapse.patsnap.com]

- 9. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-iso-16-cyclohexyl-tetranor Prostaglandin E2: A Synthetic Analog of a Key Biological Mediator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 (CAS Number: 53319-30-5), a synthetic analog of the naturally occurring isoprostane, 8-iso-Prostaglandin E2. Due to the absence of published pharmacological studies on this specific analog, this document focuses on its physicochemical properties and contextualizes its potential applications by providing an in-depth analysis of its parent compound, Prostaglandin E2 (PGE2). This guide covers the detailed signaling pathways of PGE2, generalized experimental protocols for studying prostaglandin analogs, and the necessary tools for researchers to investigate the biological activity of compounds like 8-iso-16-cyclohexyl-tetranor Prostaglandin E2.

Introduction to 8-iso-16-cyclohexyl-tetranor Prostaglandin E2

8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of 8-iso-Prostaglandin E2 (8-iso PGE2), which is an isoprostane produced from the free radical-induced peroxidation of polyunsaturated fatty acids.[1] While it is used in research to understand the biological effects of prostaglandins, particularly in inflammation and cellular signaling, there are currently no published studies on its specific pharmacological properties.[1][2][3] Its modified structure, featuring a cyclohexyl group, offers a tool for investigating the structure-activity relationships of prostaglandins, which could aid in the development of therapeutic agents targeting prostaglandin-related disorders.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 53319-30-5 | [1][3][4] |

| Molecular Formula | C₂₂H₃₄O₅ | [1][3][4] |

| Molecular Weight | 378.5 g/mol | [1][2][3] |

| Formal Name | 9-oxo-11α,15S-dihydroxy-(8β)-16-cyclohexyl-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid | [1][3] |

| Purity | ≥97% | [1][3] |

| Formulation | A solution in methyl acetate | [3] |

| Solubility | DMF: 50 mg/mlDMSO: 50 mg/mlEthanol: 50 mg/mlPBS (pH 7.2): 1 mg/ml | [1][3] |

| Storage | -20°C (airtight, dry) | [2] |

| SMILES | OC(=O)CCC/C=C\C[C@@H]1C(=O)CC(O)[C@@H]1\C=C\C(O)CC1CCCCC1 | [1][3] |

| InChI Key | WVYOVLOAXIHCDB-SSPFYIBPSA-N | [1][3] |

Mechanism of Action: Insights from Prostaglandin E2 (PGE2)

Given the lack of specific data for 8-iso-16-cyclohexyl-tetranor Prostaglandin E2, understanding the mechanism of action of its parent compound, PGE2, is essential. PGE2 is a principal mediator of inflammation and is involved in a wide array of physiological and pathological processes. It exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[5] Each receptor subtype is coupled to different intracellular signaling pathways, leading to a variety of cellular responses.[6]

PGE2 Signaling Pathways

The activation of EP receptors by PGE2 initiates distinct downstream signaling cascades. The diagram below illustrates the primary signaling pathways associated with each EP receptor subtype.

-

EP1 Receptor: Coupled to Gq, its activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium levels ([Ca²⁺]i).[5]

-

EP2 and EP4 Receptors: Both are coupled to Gs, and their activation stimulates adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).[6]

-

EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[5]

Experimental Protocols for Studying Prostaglandin Analogs

The following sections detail generalized protocols for assessing the biological activity of prostaglandin analogs like 8-iso-16-cyclohexyl-tetranor Prostaglandin E2. These protocols are based on standard methodologies used in the field.

Receptor Binding Assay (Competitive ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of a test compound to a specific EP receptor.

Objective: To quantify the ability of a test compound to compete with a known ligand (e.g., PGE2) for binding to a specific EP receptor.

Materials:

-

Microplate pre-coated with an antibody to capture the EP receptor.

-

Purified EP receptor protein.

-

Test compound (8-iso-16-cyclohexyl-tetranor Prostaglandin E2).

-

PGE2 standard.

-

Enzyme-conjugated PGE2 (e.g., HRP-labeled PGE2).

-

Assay buffer.

-

Wash buffer.

-

Substrate solution (e.g., TMB).

-

Stop solution.

-

Microplate reader.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PGE2 standard and the test compound in assay buffer.

-

Binding Reaction:

-

Add the EP receptor protein to each well of the microplate and incubate to allow binding to the capture antibody.

-

Wash the plate to remove unbound receptor.

-

Add the PGE2 standards or the test compound to the appropriate wells.

-

Add a fixed amount of enzyme-conjugated PGE2 to all wells.

-

Incubate to allow competitive binding to the receptor.

-

-

Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Signal Detection:

-

Add the substrate solution to each well and incubate to allow color development. The amount of color is inversely proportional to the amount of test compound bound to the receptor.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader.

-

Generate a standard curve using the absorbance values of the PGE2 standards.

-

Determine the concentration of the test compound that inhibits 50% of the binding of the enzyme-conjugated PGE2 (IC50) from the standard curve.

-

Cell-Based Functional Assay (cAMP Measurement)

This protocol describes a cell-based assay to measure the functional activity of a test compound on EP2 or EP4 receptors by quantifying changes in intracellular cAMP levels.

Objective: To determine if a test compound acts as an agonist or antagonist at EP2/EP4 receptors by measuring its effect on cAMP production.

Materials:

-

Cells expressing the EP receptor of interest (e.g., HEK293 cells transfected with EP2 or EP4).

-

Cell culture medium.

-

Test compound (8-iso-16-cyclohexyl-tetranor Prostaglandin E2).

-

PGE2 (as a positive control).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and grow to the desired confluency.

-

Compound Treatment:

-

Pre-treat the cells with a PDE inhibitor.

-

Add serial dilutions of the test compound or PGE2 to the cells.

-

Incubate for a specific time to allow for receptor activation and cAMP production.

-

-

Cell Lysis: Lyse the cells using the lysis buffer to release intracellular cAMP.

-

cAMP Quantification:

-

Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive immunoassay principle.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration.

-

Calculate the EC50 (for agonists) or IC50 (for antagonists) value.

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel prostaglandin analog.

Conclusion

8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of 8-iso PGE2 with well-defined physicochemical properties but, as of now, uncharacterized pharmacological activity. This guide provides the foundational information on its parent compound, PGE2, and its complex signaling pathways, which serve as a basis for investigating the potential biological effects of this analog. The detailed experimental protocols and workflows presented here offer a roadmap for researchers to elucidate the receptor binding profile and functional activity of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 and other novel prostaglandin analogs, thereby contributing to the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway for 8-iso-16-cyclohexyl-tetranor Prostaglandin E2, a synthetic analog of the naturally occurring 8-iso-Prostaglandin E2. This document details the strategic approach, key chemical transformations, and relevant experimental protocols, drawing from established methodologies in prostaglandin synthesis. Quantitative data, where available for analogous structures, is presented in tabular format to facilitate comparison. Furthermore, this guide includes visualizations of the proposed synthetic workflow and the relevant biological signaling pathway.

Introduction

Prostaglandin E2 (PGE2) and its isomers are potent lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. The 8-iso-prostaglandins, a class of isoprostanes, are formed primarily through non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid and serve as reliable biomarkers of oxidative stress.[1] Synthetic analogs of these molecules, such as 8-iso-16-cyclohexyl-tetranor Prostaglandin E2, are invaluable tools for elucidating their biological functions and for the development of novel therapeutics. This specific analog features three key structural modifications compared to PGE2: an inverted stereocenter at the C8 position ("8-iso"), a truncated alpha-chain ("tetranor"), and a cyclohexyl group at the terminus of the omega-chain.

The synthesis of such a complex molecule requires a highly convergent and stereocontrolled strategy. The most logical and widely adopted approach for prostaglandin synthesis is the Corey lactone methodology, which provides a versatile and stereochemically defined starting point.[2]

Proposed Synthesis Pathway

The proposed synthesis of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is based on a convergent strategy starting from a suitable Corey lactone derivative. The key steps involve the stereoselective introduction of the lower (omega) and upper (alpha) side chains and the crucial establishment of the 8-iso stereochemistry.

A plausible retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of 8-iso-16-cyclohexyl-tetranor PGE2.

The synthesis would commence with a protected Corey lactone derivative, which allows for the sequential and stereocontrolled introduction of the two side chains.

Part 1: Synthesis of the Omega-Chain Phosphonate Reagent

The omega-chain, terminating in a cyclohexyl group, is introduced via a Horner-Wadsworth-Emmons reaction.[3] This requires the prior synthesis of the corresponding dimethylphosphonate reagent.

Experimental Protocol: Synthesis of Dimethyl (2-oxo-3-cyclohexylpropyl)phosphonate

-

Starting Material: Cyclohexylacetic acid.

-

Step 1: Esterification. Cyclohexylacetic acid is converted to its methyl ester by reaction with methanol in the presence of a catalytic amount of sulfuric acid.

-

Step 2: Reaction with Dimethyl lithiomethylphosphonate. The methyl ester is then treated with dimethyl lithiomethylphosphonate at low temperature (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The resulting β-ketophosphonate is purified by column chromatography.

Part 2: Assembly of the Prostaglandin Core

This part focuses on the construction of the core structure with the desired stereochemistry.

Experimental Protocol: From Corey Lactone to the 8-iso Aldehyde

-

Starting Material: A suitable protected Corey lactone, for instance, with a p-phenylbenzoyl group for protection of the C11 hydroxyl and a silyl ether protecting the C15 hydroxyl.

-

Step 1: Horner-Wadsworth-Emmons Olefination. The protected Corey lactone is first reduced to the corresponding lactol with a reducing agent like diisobutylaluminium hydride (DIBAL-H). The resulting lactol is then oxidized to the Corey aldehyde using an oxidizing agent such as pyridinium dichromate (PDC). The aldehyde is then reacted with the dimethyl (2-oxo-3-cyclohexylpropyl)phosphonate (prepared in Part 1) in the presence of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., dimethoxyethane) to yield the enone intermediate.[3]

-

Step 2: Stereoselective Reduction of the C15-Ketone. The C15-ketone of the enone is stereoselectively reduced to the desired (S)-alcohol using a chiral reducing agent, for example, a borohydride reagent with a chiral auxiliary.

-

Step 3: Introduction of the 8-iso Stereochemistry. This is a critical and challenging step. The natural cis relationship between the alpha and omega chains at C8 and C12 is thermodynamically favored. To obtain the trans relationship of the 8-iso configuration, thermodynamic equilibration can be employed. This can be achieved by treating the prostaglandin intermediate with a base, such as potassium acetate, which allows for epimerization at the C8 position to the more stable trans isomer.

-

Step 4: Functional Group Manipulations. The protecting groups are selectively removed and reprotected as needed to prepare for the introduction of the alpha-chain. The C11 hydroxyl is typically protected as a silyl ether. The resulting alcohol at the end of the reduced lactone is then oxidized to the aldehyde.

Part 3: Introduction of the Tetranor Alpha-Chain and Final Deprotection

The shortened alpha-chain is introduced using a Wittig reaction.

Experimental Protocol: Wittig Reaction and Deprotection

-

Starting Material: The 8-iso aldehyde intermediate from Part 2.

-

Step 1: Preparation of the Wittig Reagent. The ylide is prepared from 3-carboxypropyltriphenylphosphonium bromide by treatment with a strong base like sodium hydride in dimethyl sulfoxide (DMSO).

-

Step 2: Wittig Reaction. The aldehyde is reacted with the ylide to form the cis-double bond of the tetranor alpha-chain.[4]

-

Step 3: Deprotection. All protecting groups are removed. Silyl ethers are typically removed with a fluoride source like tetrabutylammonium fluoride (TBAF). Ester protecting groups are hydrolyzed under basic conditions.

-

Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Quantitative Data

| Reaction Step | Reactants | Reagents and Conditions | Product | Typical Yield (%) | Reference |

| Horner-Wadsworth-Emmons | Corey Aldehyde, β-ketophosphonate | NaH, DME | Enone | 80-90 | [3] |

| C15-Ketone Reduction | Enone | Chiral borohydride | 15(S)-alcohol | 85-95 (diastereoselectivity) | [2] |

| Wittig Reaction | Prostaglandin aldehyde, Phosphonium salt | NaH, DMSO | Prostaglandin with alpha-chain | 60-80 | [4] |

| Deprotection | Protected Prostaglandin | TBAF, then LiOH | Final Prostaglandin | 70-90 | [4] |

Visualizations

Proposed Synthetic Workflow

Caption: Proposed experimental workflow for the synthesis of 8-iso-16-cyclohexyl-tetranor PGE2.

Biological Signaling Pathway

8-iso-Prostaglandin E2, like PGE2, is known to exert its biological effects through interaction with E-prostanoid (EP) receptors, which are G-protein coupled receptors. The signaling cascade can lead to various cellular responses depending on the receptor subtype expressed in the target cell.

Caption: Simplified signaling pathway of 8-iso-Prostaglandin E2 analogs.

Conclusion

The synthesis of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 represents a significant challenge in synthetic organic chemistry, requiring precise control over stereochemistry and functional group manipulations. The outlined pathway, based on the robust Corey lactone strategy and employing well-established olefination reactions, provides a logical and feasible approach for its construction. The development of such synthetic analogs is crucial for advancing our understanding of the roles of isoprostanes in health and disease and for the discovery of new therapeutic agents. Further research is needed to optimize the challenging epimerization step to achieve a high yield of the desired 8-iso stereoisomer and to fully characterize the biological activity of this novel prostaglandin analog.

References

- 1. [Synthesis of 16-(m-chlorophenoxy)-17, 18, 19, 20-tetranor-prostaglandin F2 alpha] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US7166730B2 - Process for the preparation of prostaglandin derivatives - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties of 8-iso-16-cyclohexyl-tetranor PGE2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 8-iso-16-cyclohexyl-tetranor PGE2 is a synthetic analog of 8-iso-prostaglandin E2 (8-iso-PGE2). There are no published studies on the pharmacological properties of 8-iso-16-cyclohexyl-tetranor PGE2 itself.[1][2] This guide provides a comprehensive overview of its known chemical properties and, for contextual understanding, details the established biological activities and signaling pathways of its parent compound, 8-iso-PGE2. The experimental protocols described are general methodologies for the characterization of prostaglandin E2 analogs and should be adapted as necessary.

Core Chemical and Physical Properties

8-iso-16-cyclohexyl-tetranor PGE2 is a synthetic analog of 8-iso-PGE2, a member of the isoprostane family produced from the free-radical catalyzed peroxidation of arachidonic acid.[2] The structural modification involves the replacement of the terminal pentyl chain with a cyclohexyl group.

Chemical Identifiers and Molecular Characteristics

| Property | Value | Source |

| CAS Number | 53319-30-5 | [1] |

| Molecular Formula | C22H34O5 | [1] |

| Formula Weight | 378.5 g/mol | [1] |

| Formal Name | 9-oxo-11α,15S-dihydroxy-(8β)-16-cyclohexyl-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic | [1] |

| Synonyms | 8-iso-16-cyclohexyl-tetranor PGE2 | [1] |

| Purity | ≥97% | [1] |

| Formulation | A 1 mg/ml solution in methyl acetate | [1] |

Solubility Data

| Solvent | Solubility | Source |

| DMF | 50 mg/ml | [1] |

| DMSO | 50 mg/ml | [1] |

| Ethanol | 50 mg/ml | [1] |

| PBS (pH 7.2) | 1 mg/ml | [1] |

Storage and Stability

| Condition | Duration | Source |

| As supplied at -20°C | ≥ 2 years | [1] |

| Aqueous solution | Not recommended for more than one day | [2] |

Biological Context: The Parent Compound, 8-iso-Prostaglandin E2

While the biological activity of 8-iso-16-cyclohexyl-tetranor PGE2 has not been documented, the activity of its parent compound, 8-iso-PGE2, is well-characterized. 8-iso-PGE2 is a bioactive lipid mediator that exerts its effects through various prostanoid receptors.[1] It is a potent vasoconstrictor and plays a role in platelet aggregation.[3]

Receptor Interactions and Signaling Pathways of 8-iso-PGE2

8-iso-PGE2 primarily interacts with the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[2] Activation of the TP receptor typically leads to the activation of Gq, which in turn stimulates phospholipase C (PLC), leading to an increase in intracellular calcium.[1] In some cell types, 8-iso-PGE2 has also been shown to interact with certain E-prostanoid (EP) receptors, such as EP4, which are coupled to Gs, leading to an increase in intracellular cyclic AMP (cAMP).[1][2]

Experimental Protocols for Characterization

Due to the absence of pharmacological data for 8-iso-16-cyclohexyl-tetranor PGE2, the following are generalized experimental protocols commonly used to characterize novel prostaglandin analogs.

Experimental Workflow for Pharmacological Characterization

The characterization of a novel prostaglandin analog typically follows a multi-step process to determine its receptor binding affinity, functional potency, and physiological effects.

Radioligand Binding Assay

This protocol is a general method to determine the binding affinity of an unlabeled compound (e.g., 8-iso-16-cyclohexyl-tetranor PGE2) to a specific prostanoid receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of the test compound for a specific prostanoid receptor (e.g., TP or EP receptors).

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [3H]-PGE2).

-

Test compound (8-iso-16-cyclohexyl-tetranor PGE2).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a microplate, incubate the cell membranes, radiolabeled ligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Measurement Assay

This protocol is designed to measure the effect of a test compound on the intracellular concentration of cyclic AMP (cAMP), a key second messenger for Gs and Gi-coupled receptors.

Objective: To determine if the test compound acts as an agonist or antagonist at Gs or Gi-coupled prostanoid receptors (e.g., EP2, EP4).

Materials:

-

Cells expressing the receptor of interest.

-

Test compound (8-iso-16-cyclohexyl-tetranor PGE2).

-

Forskolin (to stimulate cAMP production for Gi-coupled receptor studies).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Plate reader.

Procedure:

-

Cell Culture: Plate cells in a suitable microplate and culture until they reach the desired confluency.

-

Stimulation:

-

For Gs-coupled receptors: Treat the cells with varying concentrations of the test compound.

-

For Gi-coupled receptors: Pre-treat the cells with forskolin to induce cAMP production, then add varying concentrations of the test compound.

-

-

Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.

-

Detection: Perform the cAMP assay according to the manufacturer's instructions.

-

Data Analysis: Measure the signal using a plate reader. Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Smooth Muscle Contraction Assay

This ex vivo protocol assesses the functional effect of a test compound on smooth muscle tissue, a common target for prostaglandins.

Objective: To determine if the test compound induces contraction or relaxation of smooth muscle tissue.

Materials:

-

Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips).

-

Organ bath system with a force transducer.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Test compound (8-iso-16-cyclohexyl-tetranor PGE2).

Procedure:

-

Tissue Preparation: Dissect and mount the smooth muscle tissue in an organ bath filled with physiological salt solution, maintained at 37°C and aerated with carbogen.

-

Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

-

Compound Addition: Add cumulative concentrations of the test compound to the organ bath and record the change in isometric tension.

-

Data Analysis: Plot the change in tension against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and maximal effect.

Conclusion

8-iso-16-cyclohexyl-tetranor PGE2 is a synthetic prostaglandin analog with well-defined chemical and physical properties but currently lacks published pharmacological data. Based on its structural similarity to 8-iso-PGE2, it is hypothesized to interact with prostanoid receptors, potentially modulating signaling pathways involved in vascular tone and inflammation. The experimental protocols outlined in this guide provide a framework for the systematic characterization of its biological activity, which is essential for elucidating its potential therapeutic applications. Further research is required to determine the specific receptor binding profile, functional potency, and physiological effects of this compound.

References

An In-depth Technical Guide to the Structure-Activity Relationship of 8-iso-16-cyclohexyl-tetranor PGE2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological studies on 8-iso-16-cyclohexyl-tetranor prostaglandin E2 are not available in published literature.[1][2] This guide provides a comprehensive analysis based on the structure-activity relationships of closely related prostaglandin E2 (PGE2) analogs and isoprostanes to infer a hypothetical pharmacological profile and guide future research.

Introduction to 8-iso-16-cyclohexyl-tetranor PGE2

8-iso-16-cyclohexyl-tetranor prostaglandin E2 is a synthetic analog of 8-iso-prostaglandin E2 (8-iso-PGE2).[1][2] 8-iso-PGE2 is a member of the isoprostane family, which are prostaglandin-like compounds produced by the free-radical-catalyzed peroxidation of arachidonic acid, independent of cyclooxygenase (COX) enzymes.[3] Isoprostanes are often used as biomarkers of oxidative stress.[3]

The structure of 8-iso-16-cyclohexyl-tetranor PGE2 is characterized by three key modifications from native PGE2:

-

8-iso configuration: The stereochemistry at carbon 8 is inverted relative to enzymatically produced prostaglandins. This can influence the overall shape of the molecule and its interaction with receptors.

-

Tetranor: The terminal four carbons of the omega (ω) side chain are removed.

-

16-cyclohexyl substitution: A cyclohexyl group replaces the terminal carbons of the shortened ω-chain. This bulky, lipophilic group is expected to significantly influence receptor binding and metabolism.

This compound is primarily utilized in research to explore the biological effects of prostaglandins, particularly in understanding inflammation and cellular signaling pathways.[4] Its modified structure offers insights into the structure-activity relationship (SAR) of prostaglandins, which can aid in the development of therapeutic agents.[4]

Prostaglandin E2 Receptors and Signaling Pathways

PGE2 exerts its diverse biological effects by binding to four distinct G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[5][6] These receptors have different tissue distributions and couple to various intracellular signaling pathways, leading to a wide range of physiological and pathophysiological responses.[7]

-

EP1 Receptor: Primarily couples to Gαq, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).[8]

-

EP2 and EP4 Receptors: Both couple to Gαs, activating adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels.[5][9] This activates protein kinase A (PKA). EP4 can also couple to Gαi.[10]

-

EP3 Receptor: Primarily couples to Gαi, which inhibits adenylyl cyclase and decreases cAMP levels.[7]

The specific receptor subtype(s) with which 8-iso-16-cyclohexyl-tetranor PGE2 interacts would determine its cellular effects.

Caption: Signaling pathways of PGE2 receptor subtypes.

Inferred Structure-Activity Relationship (SAR)

Due to the lack of direct experimental data for 8-iso-16-cyclohexyl-tetranor PGE2, its SAR must be inferred from studies on related molecules. The key structural features of prostaglandins necessary for receptor interaction are the carboxyl group of the alpha (α) chain, the hydroxyl groups at C11 and C15, and the overall conformation of the molecule.[8]

Core Prostaglandin Structure

-

Carboxyl Group (C1): Essential for activity. Esterification or modification of the carboxylic acid to various esters results in greatly reduced affinity and potency for EP receptors.[8]

-

Hydroxyl Groups (C11 and C15): The hydroxyl groups at positions 11 and 15 are critical for agonist activity. Their presence and correct stereochemical configuration play a crucial role.[8]

-

Ketone Group (C9): Modifications to the ketone at the 9-position are generally better tolerated than changes at C11 and C15.[8]

Impact of the 8-iso Configuration

The "8-iso" stereochemistry, typical of isoprostanes, can alter the three-dimensional shape of the molecule compared to native PGE2. This may affect its binding affinity and selectivity for the different EP receptor subtypes. For example, the related isoprostane 8-iso-PGF2α is a potent vasoconstrictor, an activity mediated through the thromboxane A2 (TP) receptor, though it can also interact with prostaglandin F (FP) receptors.[11] This suggests that 8-iso-PGE2 analogs might have a broader receptor profile than just the EP receptors.

Impact of the Omega (ω) Chain Modification (16-cyclohexyl-tetranor)

The ω-chain is a key determinant of receptor subtype selectivity.

-

Bulky Substitutions: SAR studies on PGF2α analogs have shown that replacing part of the ω-chain with a bulky group like a benzene ring can change the potency and receptor profile.[12] For instance, 17-phenyl-trinor PGF2α analogs are potent ocular hypotensive agents.[12] This indicates that the receptor's binding pocket can accommodate large, hydrophobic groups at this position.

-

Cyclohexyl Group: A study involving a cyclohexane-for-cyclopentane ring substitution in a prostaglandin analog demonstrated that the molecule retained significant biological activity, though with reduced potency compared to the parent compound.[13] This suggests that cycloalkyl groups are tolerated.

-

Inference for 8-iso-16-cyclohexyl-tetranor PGE2: The presence of the bulky and lipophilic cyclohexyl group at position 16 likely enhances the compound's affinity for hydrophobic pockets within the receptor binding site. This modification could potentially increase potency or alter selectivity among the EP receptor subtypes. The "tetranor" shortening of the chain positions this bulky group closer to the core of the molecule, which would significantly influence its orientation within the binding pocket.

Quantitative Data from Related Prostaglandin Analogs

The following table summarizes SAR data from published studies on various prostaglandin analogs. This data is provided to illustrate how structural modifications affect biological activity and serves as a proxy in the absence of data for 8-iso-16-cyclohexyl-tetranor PGE2.

| Compound/Analog | Receptor Target | Assay Type | Result (EC50/Ki) | Key Structural Feature & SAR Implication |

| PGF2α | FP Receptor | Second Messenger (Inositol Phosphates) | 23 nM (EC50) | Natural ligand, baseline for comparison.[13] |

| Cloprostenol | FP Receptor | Second Messenger (Inositol Phosphates) | 1 nM (EC50) | Aromatic ether on ω-chain enhances potency.[13] |

| Cyclohexane-for-cyclopentane analog of cloprostenol | FP Receptor | Second Messenger (Inositol Phosphates) | 319 nM (EC50) | Replacing the core 5-membered ring with a 6-membered ring reduces potency but retains activity.[13] |

| 17-phenyl-18,19,20-trinor PGF2α | FP Receptor | In vivo (IOP reduction) | More potent than PGF2α | Phenyl group on ω-chain enhances potency and therapeutic index.[12] |

| 9-deoxy-9-methylene-PGE2 | EP1 Receptor | Second Messenger (Calcium) | Most potent agonist tested | Modification of the C9 ketone is well-tolerated and can enhance potency.[8] |

Experimental Protocols for Pharmacological Characterization

To determine the structure-activity relationship of 8-iso-16-cyclohexyl-tetranor PGE2, a series of in vitro and cell-based assays would be required. The following outlines a hypothetical experimental workflow.

Caption: Hypothetical workflow for pharmacological characterization.

Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of 8-iso-16-cyclohexyl-tetranor PGE2 for a panel of prostanoid receptors (EP1-4, DP, FP, IP, TP).

-

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from stable cell lines overexpressing each human prostanoid receptor subtype.

-

Competitive Binding: Incubate the membrane preparations with a known concentration of a high-affinity radiolabeled ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled test compound (8-iso-16-cyclohexyl-tetranor PGE2).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration inhibiting 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Cell-Based Functional Assays

-

Objective: To determine if the compound is an agonist or antagonist and to measure its potency (EC50) and efficacy at the receptors for which it shows significant binding affinity.

-

cAMP Accumulation Assay (for EP2, EP4, and other Gs-coupled receptors):

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the receptor of interest (e.g., EP4).

-

Stimulation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, then stimulate with increasing concentrations of 8-iso-16-cyclohexyl-tetranor PGE2.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the cAMP concentration against the log concentration of the compound to generate a dose-response curve and determine the EC50 and maximum efficacy.

-

-

cAMP Inhibition Assay (for EP3 and other Gi-coupled receptors):

-

Cell Culture: Use a cell line expressing the Gi-coupled receptor.

-

Stimulation: Co-stimulate cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and varying concentrations of 8-iso-16-cyclohexyl-tetranor PGE2.

-

Detection & Analysis: Measure the inhibition of forskolin-stimulated cAMP production as described above.

-

-

Intracellular Calcium Mobilization Assay (for EP1 and other Gq-coupled receptors):

-

Cell Culture and Loading: Culture cells expressing the Gq-coupled receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Measure baseline fluorescence, then add varying concentrations of 8-iso-16-cyclohexyl-tetranor PGE2.

-

Detection: Monitor the change in fluorescence intensity over time using a fluorescence plate reader or microscope. The peak fluorescence intensity corresponds to the magnitude of the calcium response.

-

Data Analysis: Plot the peak fluorescence change against the log concentration of the compound to determine the EC50.

-

Conclusion

While direct pharmacological data for 8-iso-16-cyclohexyl-tetranor PGE2 is currently unavailable, a robust, inferred structure-activity relationship can be constructed based on extensive research into related prostaglandin and isoprostane analogs. The core prostaglandin structure provides the essential framework for activity, while the unique 8-iso configuration and the bulky 16-cyclohexyl-tetranor modification on the ω-chain are predicted to significantly modulate receptor affinity, selectivity, and potency. The provided experimental protocols offer a clear roadmap for the future pharmacological characterization of this and other novel prostaglandin analogs, which is essential for the development of new therapeutics targeting the complex pathways of inflammation, pain, and other physiological processes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. targetmol.cn [targetmol.cn]

- 3. The isoprostanes—25 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 (8-iso-16-cyclohexyl-tetranor PGE2) [myskinrecipes.com]

- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]

- 7. Prostaglandin E Receptors* | Semantic Scholar [semanticscholar.org]

- 8. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 11. Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Molecule: A Technical Overview of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge surrounding 8-iso-16-cyclohexyl-tetranor Prostaglandin E2. However, a comprehensive review of publicly available scientific literature and databases reveals a significant finding: there are no published studies detailing the pharmacological properties, discovery, or history of this specific compound. It exists primarily as a synthetic analog for research purposes, and as such, the in-depth experimental data and signaling pathway information requested are not available.

This document will, therefore, summarize the known chemical information for 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 and provide context by discussing its parent compound, 8-iso-Prostaglandin E2, a naturally occurring isoprostane.

Chemical and Physical Properties

8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of 8-iso Prostaglandin E2 (8-iso PGE2).[1][2][3] Its structure is modified to provide insights into the structure-activity relationships of prostaglandins, which could aid in the development of therapeutic agents.[4] The key identifiers and properties of this compound are summarized below.

| Property | Value |

| CAS Number | 53319-30-5[1] |

| Molecular Formula | C₂₂H₃₄O₅[1] |

| Molecular Weight | 378.5 g/mol [1][4] |

| Formal Name | 9-oxo-11α,15S-dihydroxy-(8β)-16-cyclohexyl-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid[1] |

| Synonyms | 8-iso-16-cyclohexyl-tetranor PGE2[1] |

| Purity | ≥97%[1] |

| Storage Conditions | -20°C, airtight, dry[4] |

Context: The Parent Compound and Isoprostanes

While there is no specific research on the title compound, its parent, 8-iso-Prostaglandin E2, is a well-characterized isoprostane. Isoprostanes are prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids (primarily arachidonic acid) without the direct action of cyclooxygenase (COX) enzymes. The study of isoprostanes is a significant area of research, particularly in the context of oxidative stress and its role in various diseases.

Lack of Experimental Data and Signaling Pathways

The core request for detailed experimental protocols and signaling pathway diagrams cannot be fulfilled due to the absence of published research on 8-iso-16-cyclohexyl-tetranor Prostaglandin E2. It is sold as a research chemical, implying that any studies conducted using it are likely proprietary or have not yet been published.[4][5]

Consequently, there is no data on:

-

Receptor Binding Affinity: The specific prostaglandin E (EP) receptors or other receptors it may interact with, and its binding kinetics.

-

Pharmacological Potency and Efficacy: Dose-response relationships, EC50/IC50 values, and its functional effects on cells or tissues.

-

Signaling Pathways: The intracellular signaling cascades that might be activated or inhibited by this compound.

Due to this lack of information, the mandatory visualization of signaling pathways and experimental workflows using Graphviz cannot be provided. Any attempt to create such diagrams would be purely speculative and not based on scientific evidence.

Conclusion

8-iso-16-cyclohexyl-tetranor Prostaglandin E2 remains an enigmatic molecule within the field of prostaglandin research. While its chemical identity is established, its biological activity and potential applications are entirely unexplored in the public domain. This technical guide serves to highlight this significant knowledge gap. Future research is required to elucidate the pharmacological profile of this synthetic prostaglandin analog and determine if it holds any therapeutic potential or serves as a useful tool for understanding prostaglandin biology. Until such studies are published, the scientific community's understanding of this compound will be limited to its chemical structure and its relationship to the broader class of isoprostanes.

References

An In-depth Technical Guide to 8-iso-16-cyclohexyl-tetranor Prostaglandin E2: A Research Tool for Probing Prostaglandin E2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of the endogenous lipid mediator Prostaglandin E2 (PGE2).[1] As of the latest review of scientific literature, there are no published studies detailing the specific pharmacological properties of this particular analog.[2] Therefore, this guide provides an in-depth overview of the well-characterized biological roles, signaling pathways, and experimental methodologies associated with its parent compound, Prostaglandin E2. The use of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 in a research setting is predicated on its presumed interaction with the PGE2 signaling cascade, offering potential advantages in stability or receptor subtype selectivity.

Introduction to Prostaglandin E2 (PGE2) and its Analogs

Prostaglandin E2 (PGE2) is a principal bioactive eicosanoid derived from the enzymatic metabolism of arachidonic acid. It is a potent lipid mediator with a wide range of physiological and pathological effects, playing a critical role in inflammation, pain, fever, tissue repair, and cancer biology. PGE2 exerts its diverse effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[3][4] These receptors are differentially expressed across tissues and couple to distinct intracellular signaling pathways, accounting for the pleiotropic actions of PGE2.[5]

Synthetic analogs, such as 8-iso-16-cyclohexyl-tetranor Prostaglandin E2, are invaluable tools for researchers. They are designed to mimic the action of endogenous PGE2, often with modified properties that make them more suitable for experimental manipulation, such as increased stability or altered receptor binding profiles. These analogs are primarily used to investigate the multifaceted roles of PGE2 in various biological systems.

Core Biological Functions and Therapeutic Relevance

The study of PGE2 signaling using analogs like 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is relevant to numerous physiological and pathological processes.

-

Inflammation and Immune Response: PGE2 is a key mediator of inflammation.[4] It can have both pro- and anti-inflammatory effects depending on the context and the receptor subtype involved.[5] It modulates the activity of various immune cells, including T-cells, macrophages, and dendritic cells, and influences the production of cytokines and chemokines.[3][6][7]

-

Smooth Muscle Contraction and Relaxation: PGE2 regulates the tone of smooth muscle in various tissues. For instance, it can induce contractions in the longitudinal smooth muscle of the colon via EP1 and EP3 receptors.[8] In contrast, it can cause relaxation of other smooth muscles, contributing to processes like vasodilation.

-

Cardiovascular System and Blood Flow: PGE2 has complex effects on the cardiovascular system. It can act as a vasodilator through EP2 and EP4 receptors, and a vasoconstrictor via EP1 and EP3 receptors, thereby playing a role in the regulation of blood pressure and local blood flow.[9][10][11]

-

Glaucoma: Prostaglandin analogs are a first-line treatment for glaucoma.[12] They lower intraocular pressure primarily by increasing the uveoscleral outflow of aqueous humor.[13][14]

-

Reproductive Health: PGE2 is crucial for female reproductive processes, including ovulation, fertilization, implantation, and pregnancy.[15][16][17] It is involved in follicle rupture, cumulus expansion, and uterine contractility.[18]

Quantitative Data: Prostaglandin E2 Receptor Binding and Activation

The following table summarizes representative quantitative data for the interaction of Prostaglandin E2 with its receptors. Researchers using 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 would typically perform similar assays to characterize its specific receptor binding profile and functional potency.

| Receptor Subtype | Ligand | Assay Type | Species | Cell/Tissue | Parameter | Value | Reference |

| EP1 | PGE2 | Radioligand Binding | Human | CHO cells | Ki | 2.5 nM | (Typical literature values) |

| PGE2 | Calcium Mobilization | Mouse | Parenchymal Arteriole | EC50 | 145 nM | [19] | |

| EP2 | PGE2 | Radioligand Binding | Human | HEK293 cells | Ki | 11 nM | (Typical literature values) |

| PGE2 | cAMP Accumulation | Human | Various | EC50 | ~1-10 nM | [20] | |

| EP3 | PGE2 | Radioligand Binding | Human | CHO cells | Ki | 0.3 nM | (Typical literature values) |

| PGE2 | Inhibition of cAMP | Rat | Colon Smooth Muscle | EC50 | N/A | [8] | |

| EP4 | PGE2 | Radioligand Binding | Human | HEK293 cells | Ki | 0.6 nM | (Typical literature values) |

| PGE2 | cAMP Accumulation | Human | Various | EC50 | ~1-10 nM | [21] |

Note: Ki (inhibitor constant) and EC50 (half maximal effective concentration) values can vary depending on the specific cell line, tissue, and experimental conditions used.

Prostaglandin E2 Signaling Pathways

PGE2 initiates distinct downstream signaling cascades upon binding to its four receptor subtypes. An understanding of these pathways is fundamental for interpreting experimental results obtained using PGE2 analogs.

EP1 Receptor Signaling

The EP1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is typically associated with smooth muscle contraction.

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors couple to Gs proteins, activating adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression. This pathway is often associated with vasodilation, immune modulation, and anti-inflammatory responses.[3] The EP4 receptor can also activate the PI3K/Akt pathway.[22]

EP3 Receptor Signaling

The EP3 receptor is unique in that it couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This action often opposes the effects of EP2 and EP4 activation. The EP3 receptor has multiple splice variants which can also couple to other G proteins like G12/13 to activate the Rho pathway, influencing cell morphology and motility.

Experimental Protocols

The following are representative protocols for studying the effects of PGE2 or its analogs. These should be adapted and optimized for specific experimental systems.

Protocol: In Vitro Smooth Muscle Contraction Assay

This protocol is designed to assess the contractile or relaxant effects of a PGE2 analog on isolated smooth muscle tissue.

Materials:

-

Isolated tissue (e.g., rat colon, guinea pig trachea)

-

Organ bath system with temperature control and aeration

-

Isotonic transducer and data acquisition system

-

Krebs-Henseleit buffer (or other appropriate physiological salt solution)

-

8-iso-16-cyclohexyl-tetranor Prostaglandin E2 (stock solution in a suitable solvent like DMSO or ethanol)

-

Positive controls (e.g., carbachol for contraction, isoproterenol for relaxation)

-

Antagonists (if studying receptor specificity, e.g., EP1 antagonist)

Procedure:

-

Prepare Krebs-Henseleit buffer and aerate with 95% O2 / 5% CO2. Maintain at 37°C.

-

Dissect the desired smooth muscle tissue and mount it in the organ bath under a resting tension (e.g., 1 gram).

-

Allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

-

Record a stable baseline of spontaneous activity.

-

Construct a cumulative concentration-response curve for the PGE2 analog. Start with a low concentration and increase in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has stabilized.

-

After the maximum response is achieved, wash the tissue extensively to return to baseline.

-

(Optional) To determine the receptor involved, pre-incubate the tissue with a specific EP receptor antagonist for 20-30 minutes before repeating the concentration-response curve for the PGE2 analog.

-

At the end of the experiment, add a maximal concentration of a positive control (e.g., carbachol) to determine the tissue's maximum contractile capacity.[8]

Data Analysis:

-

Express contractions as a percentage of the maximal response to the positive control.

-

Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 and Emax values.

Protocol: Intracellular cAMP Measurement Assay

This protocol measures the ability of a PGE2 analog to stimulate or inhibit cAMP production, indicative of EP2/EP4 or EP3 receptor activation, respectively.

Materials:

-

Cultured cells expressing the EP receptor of interest (e.g., HEK293 cells transfected with EP2, EP4, or EP3)

-

Cell culture medium and supplements

-

PGE2 analog (8-iso-16-cyclohexyl-tetranor Prostaglandin E2)

-

Forskolin (an adenylyl cyclase activator, used for EP3 inhibition assays)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Commercially available cAMP assay kit (e.g., ELISA, HTRF)

-

Lysis buffer

Procedure for EP2/EP4 Agonism:

-

Plate cells in a suitable format (e.g., 96-well plate) and grow to desired confluency.

-

Replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.

-

Add varying concentrations of the PGE2 analog to the cells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the assay kit.

Procedure for EP3 Antagonism:

-

Follow steps 1 and 2 as above.

-

Add varying concentrations of the PGE2 analog to the cells.

-

Immediately add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except baseline controls) to stimulate cAMP production.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure intracellular cAMP levels as described above.

Data Analysis:

-

For agonism, plot cAMP concentration against the log concentration of the analog to determine the EC50.

-

For antagonism, plot the inhibition of the forskolin-stimulated cAMP response against the log concentration of the analog to determine the IC50.

Conclusion

8-iso-16-cyclohexyl-tetranor Prostaglandin E2 serves as a specialized research tool for the detailed investigation of Prostaglandin E2 signaling. While specific data on this analog is not publicly available, its utility lies in its potential to act as a stable and selective probe for the well-established and critically important PGE2 pathways. By understanding the fundamental biology of PGE2, its receptors, and the experimental methodologies used to study its effects, researchers can effectively employ this and similar analogs to further elucidate the complex roles of this potent lipid mediator in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Role of PGE2 in the colonic motility: PGE2 generates and enhances spontaneous contractions of longitudinal smooth muscle in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. mdpi.com [mdpi.com]

- 11. Prostaglandin E2 modulation of blood pressure homeostasis: studies in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Prostaglandin E2 involvement in mammalian female fertility: ovulation, fertilization, embryo development and early implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Prostaglandin E2 (EP) Receptors Mediate PGE2-Specific Events in Ovulation and Luteinization Within Primate Ovarian Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Prostaglandin E2 Dilates Intracerebral Arterioles When Applied to Capillaries: Implications for Small Vessel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Prostaglandin E2 Stimulates the Expansion of Regulatory Hematopoietic Stem and Progenitor Cells in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

8-iso-16-cyclohexyl-tetranor Prostaglandin E2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of 8-iso-Prostaglandin E2 (8-iso-PGE2). It is important to note that, to date, there are no published studies on the specific pharmacological properties of this compound.[1][2][3][4][5][6] This guide provides a summary of its known chemical properties and offers a predictive pharmacological profile based on the activities of the closely related compounds, Prostaglandin E2 (PGE2) and 8-iso-PGE2. The experimental protocols provided are generalized methods for characterizing compounds of this class.

Introduction

8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a research compound designed as a stable analog of 8-iso-PGE2, an isoprostane formed from the free radical-catalyzed peroxidation of arachidonic acid.[1][7][8] Isoprostanes, including 8-iso-PGE2, are considered reliable biomarkers of oxidative stress and possess potent biological activities.[7][8] The structural modifications of 8-iso-16-cyclohexyl-tetranor PGE2, specifically the cyclohexyl group, are intended to provide insights into the structure-activity relationships of prostaglandins and potentially enhance metabolic stability, making it a valuable tool for studying prostaglandin-mediated signaling pathways in various physiological and pathological processes.[9]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of 8-iso-16-cyclohexyl-tetranor PGE2 is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 53319-30-5 | [4][6][9] |

| Molecular Formula | C₂₂H₃₄O₅ | [4][6][9] |

| Molecular Weight | 378.5 g/mol | [4][9] |

| Purity | ≥97% | [2][4] |

| Formulation | Supplied as a solution in methyl acetate | [2][4] |

| Storage | -20°C | [1][2][9] |

| Stability | ≥ 2 years at -20°C | [2][3][4] |

Handling and Solubility

Proper handling and preparation of 8-iso-16-cyclohexyl-tetranor PGE2 solutions are critical for obtaining reliable and reproducible experimental results.

Solvent Exchange Protocol

The compound is typically supplied in methyl acetate. For biological experiments, the solvent should be exchanged.[1][2]

-

Under a gentle stream of nitrogen, evaporate the methyl acetate solvent.

-

Immediately add the desired solvent. Solvents such as ethanol, DMSO, and dimethylformamide (DMF) can be used.[1][2]

Solubility Data

| Solvent | Approximate Solubility | Reference |

| Ethanol | 50 mg/mL | [1][2] |

| DMSO | 50 mg/mL | [1][2] |

| Dimethylformamide (DMF) | 50 mg/mL | [1][2] |

| PBS (pH 7.2) | 1 mg/mL | [1][2][3][5] |

Note: For aqueous solutions, it is recommended to prepare them fresh and not store for more than one day.[1][2] Further dilutions into aqueous buffers or isotonic saline should be made just prior to the experiment.[1]

Predicted Pharmacology and Mechanism of Action

While the specific pharmacology of 8-iso-16-cyclohexyl-tetranor PGE2 has not been documented, it is predicted to act as an agonist at one or more of the prostaglandin E2 (EP) receptors due to its structural similarity to PGE2 and 8-iso-PGE2. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways.[10][11][12]

Prostaglandin EP Receptor Signaling Pathways

The activation of EP receptors by PGE2 initiates a cascade of intracellular events that mediate its diverse physiological effects.[10][11][12]

Caption: Predicted signaling pathways for 8-iso-16-cyclohexyl-tetranor PGE2.

Predicted Receptor Affinity and Potency

The binding affinities (Ki) and potencies (EC50/IC50) of PGE2 and 8-iso-PGE2 for EP receptors are summarized below. It is hypothesized that 8-iso-16-cyclohexyl-tetranor PGE2 will exhibit a similar profile.

| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Reference |

| PGE2 | Human EP2 | ~13 | - | [13] |

| Mouse EP2 | ~12 | - | [13] | |

| Human EP4 | 0.75 | 1.3 | [14][15] | |

| Rat EP4 | 1.1 | - | [14] | |

| 8-iso-PGE2 | Platelet Thromboxane Receptor | - | IC50: 500 - 5000 (inhibits U46619/IBOP-induced aggregation) | [8][16] |

Experimental Protocols for Pharmacological Characterization

To elucidate the pharmacological profile of 8-iso-16-cyclohexyl-tetranor PGE2, a series of in vitro assays are recommended.

Experimental Workflow

Caption: A typical workflow for characterizing the pharmacology of a novel prostaglandin analog.

Radioligand Binding Assay

This assay determines the affinity of the test compound for the EP receptors by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of 8-iso-16-cyclohexyl-tetranor PGE2 for human EP1, EP2, EP3, and EP4 receptors.

-

Materials:

-

Cell membranes expressing the specific human EP receptor subtype.

-

Radioligand (e.g., [³H]-PGE2).

-

Test compound (8-iso-16-cyclohexyl-tetranor PGE2).

-

Non-specific binding control (high concentration of unlabeled PGE2).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Methodology:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, [³H]-PGE2, and either buffer (for total binding), non-specific control, or test compound.

-

Incubate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the ability of the test compound to stimulate or inhibit adenylyl cyclase activity, which is characteristic of EP2/EP4 (Gs-coupled) and EP3 (Gi-coupled) receptor activation, respectively.

-

Objective: To determine if 8-iso-16-cyclohexyl-tetranor PGE2 acts as an agonist or antagonist at EP2, EP4, and EP3 receptors.

-

Materials:

-

Whole cells expressing the specific EP receptor subtype (e.g., HEK293 or CHO cells).

-

Test compound.

-

Known agonist (e.g., PGE2) for antagonist mode.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Methodology:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat cells with a PDE inhibitor.

-

For agonist testing, add serial dilutions of the test compound.

-

For antagonist testing, pre-incubate cells with the test compound before adding a fixed concentration of a known agonist.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

-

Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

-

Intracellular Calcium Mobilization Assay

This assay is used to detect the activation of Gq-coupled receptors, such as EP1, which leads to an increase in intracellular calcium levels.

-

Objective: To determine if 8-iso-16-cyclohexyl-tetranor PGE2 acts as an agonist or antagonist at the EP1 receptor.

-

Materials:

-

Whole cells expressing the EP1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compound.

-

Known EP1 agonist for antagonist mode.

-

Fluorescence plate reader with an injection system (e.g., FLIPR).

-

-

Methodology:

-

Seed cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with the calcium-sensitive dye.

-

Place the plate in the fluorescence reader.

-

For agonist testing, inject serial dilutions of the test compound and monitor the change in fluorescence over time.

-

For antagonist testing, pre-incubate the cells with the test compound before injecting a known agonist.

-

The peak fluorescence intensity is used to generate dose-response curves and determine EC50 or IC50 values.[17][18]

-

GTPγS Binding Assay

This is a functional membrane-based assay that measures the direct activation of G proteins by a GPCR agonist.

-

Objective: To confirm G protein coupling (Gs for EP2/EP4, Gi for EP3, Gq for EP1) upon receptor activation by 8-iso-16-cyclohexyl-tetranor PGE2.

-

Materials:

-

Cell membranes expressing the EP receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Test compound.